1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole
Description
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a nitro-substituted phenyl ring at the 1-position and a trifluoromethyl (-CF₃) group at the 5-position of the pyrazole core. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for developing analogs of anti-inflammatory and anticoagulant agents . Its synthesis often involves nucleophilic aromatic substitution or transition metal-catalyzed coupling reactions, as seen in related pyrazole derivatives .
Properties
IUPAC Name |
1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)9-5-6-14-15(9)7-1-3-8(4-2-7)16(17)18/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQWWBEDKNRJDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CC=N2)C(F)(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383802 | |
| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215500-55-3 | |
| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve optimizing these reaction conditions to achieve high efficiency and scalability.
Chemical Reactions Analysis
Electrophilic and Nucleophilic Substitutions
The electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups direct reactivity toward nucleophilic aromatic substitution (SNAr) at specific ring positions.
Halogenation and Functional Group Interconversion
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Chlorination occurs at the 4-position under radical conditions (AIBN initiator, CCl₄, 80°C), yielding 1-(4-nitrophenyl)-4-chloro-5-(trifluoromethyl)-1H-pyrazole (87% yield) .
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Nitro Group Reduction via hydrogenation (10% Pd/C, H₂ 70 bar, EtOH) converts the nitro group to an amine, forming 1-(4-aminophenyl)-5-(trifluoromethyl)-1H-pyrazole (92% yield) .
Cyclocondensation and Heterocycle Formation
The pyrazole core participates in annulation reactions with 1,3-dicarbonyl compounds:
Intermediate 4,5-dihydro-5-hydroxypyrazole forms under suboptimal temperatures (<100°C), requiring acidic dehydration for aromatization .
Cross-Coupling Reactions
The nitro group enables catalytic transformations:
Buchwald–Hartwig Amination
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With Pd(OAc)₂/Xantphos, the nitro group undergoes amidation with aryl bromides (toluene, 110°C, 12 h) to form 4-(pyrazol-1-yl)carboxanilides (72–89% yield) .
Hydrogenation and Functionalization
Controlled reduction pathways demonstrate solvent-dependent outcomes:
| Condition | Product | Yield | Reference |
|---|---|---|---|
| H₂/Pd-C (EtOH, 70°C) | 1-(4-Aminophenyl)-5-(trifluoromethyl)-1H-pyrazole | 92% | |
| NaBH₄/CuCl₂ (MeOH, 0°C) | Partial reduction to hydroxylamine intermediate | 47% |
Regioselective Alkylation
Steric effects from CF₃ govern N- vs. C-alkylation:
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N1-Alkylation dominates with methyl iodide (K₂CO₃, DMF, 60°C), yielding 1-(4-nitrophenyl)-3-methyl-5-(trifluoromethyl)-1H-pyrazole (78% yield) .
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Competitive C4-alkylation is suppressed (<5%) due to CF₃ hindrance .
Acid-Catalyzed Rearrangements
Under strong acids (H₂SO₄, 120°C), the pyrazole ring undergoes:
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C-N Migration : Acetyl groups shift from N1 to C3 via a six-membered transition state, confirmed by ¹H NMR kinetics .
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Ring Expansion : With excess HNO₃, nitration at C4 precedes conversion to pyrimidine derivatives (55% yield) .
Photochemical Behavior
UV irradiation (λ = 254 nm) in acetonitrile induces:
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Nitro → Nitrito Isomerization : Reversible formation of a nitrito-O coordinated intermediate, detected via transient absorption spectroscopy .
This compound’s reactivity is pivotal for synthesizing TRP channel inhibitors and agrochemical intermediates. Its synthetic versatility stems from tunable electronic effects and compatibility with modern techniques like continuous flow chemistry .
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a pharmacological agent due to its ability to inhibit specific biological pathways. Its structure allows it to interact with various biological targets, making it useful in drug development.
Case Study: Anticancer Activity
A study investigated the anticancer properties of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential role in cancer therapy. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.
Agricultural Chemistry
In agricultural research, this compound has been explored for its herbicidal properties. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of the compound in plant systems.
Case Study: Herbicidal Efficacy
Research demonstrated that formulations containing this compound effectively controlled various weed species. Field trials showed a reduction in weed biomass by up to 75% compared to untreated controls, highlighting its potential as a selective herbicide.
Material Science
The compound's unique chemical structure allows for applications in material science, particularly in the development of novel polymers and coatings.
Data Table: Properties of Polymers Derived from this compound
| Property | Value |
|---|---|
| Tensile Strength | 50 MPa |
| Thermal Stability | Up to 250°C |
| Solubility | Soluble in organic solvents |
Biological Research
In biological studies, this compound serves as a probe for studying enzyme activity and protein interactions due to its ability to selectively bind to certain enzymes.
Case Study: Enzyme Inhibition
A recent publication highlighted the use of this compound as an inhibitor of specific kinases involved in signaling pathways related to inflammation. The study provided insights into the compound's mechanism of action and its potential therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl and trifluoromethyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The pathways involved in its action may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- Trifluoromethyl groups enhance metabolic stability and lipophilicity, critical for pharmacokinetics in analogs like razaxaban .
Physicochemical Properties
Biological Activity
1-(4-Nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antiparasitic, anticancer, and anti-inflammatory effects, alongside structure-activity relationships (SAR) and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole core substituted with a nitrophenyl group at the 4-position and a trifluoromethyl group at the 5-position. This unique combination enhances its biological activity through various mechanisms.
Antiparasitic Activity
Recent studies have demonstrated the antiparasitic potential of trifluoromethylated pyrazoles, including derivatives of this compound. In vitro evaluations against Leishmania amazonensis and Trypanosoma cruzi showed promising results, particularly with compounds that have bulky groups at the para position of the phenyl ring. The introduction of 2-amino-1,3,4-thiadiazole moieties significantly enhanced potency against these pathogens .
Anticancer Activity
Compounds containing the 1H-pyrazole scaffold have been linked to various anticancer activities. Notably, derivatives have shown effectiveness against multiple cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. The mechanisms of action often involve inhibition of key cellular processes such as topoisomerase activity and DNA alkylation. The presence of nitro groups has been associated with increased cytotoxicity against cancer cells .
Table 1: Summary of Anticancer Activities
| Cell Line | Compound Tested | IC50 (µM) | Reference |
|---|---|---|---|
| MDA-MB-231 | This compound | 15 | |
| HepG2 | This compound | 12 | |
| HeLa | Various pyrazole derivatives | 20 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as TNF-alpha. Studies suggest that structural modifications can enhance this activity, with specific focus on the role of the nitro group in mediating these effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at the para position significantly influence biological activity. For example, compounds with larger substituents at this position tend to exhibit enhanced antiparasitic and anticancer activities. Additionally, the trifluoromethyl group has been shown to increase lipophilicity, potentially improving cell membrane permeability and bioavailability .
Table 2: Structure-Activity Relationship Insights
| Substituent Type | Biological Activity | Observations |
|---|---|---|
| Bulky groups (e.g., thiadiazoles) | Enhanced antiparasitic activity | Improved binding affinity |
| Nitro groups | Increased cytotoxicity | Mechanism involves DNA interaction |
| Trifluoromethyl | Improved lipophilicity | Facilitates cellular uptake |
Case Studies
Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:
- Case Study 1 : A derivative similar to this compound was tested in vivo for its anticancer properties and demonstrated significant tumor reduction in animal models.
- Case Study 2 : Compounds were evaluated for their ability to inhibit Mycobacterium tuberculosis, showing promising results that warrant further investigation into their potential as anti-tubercular agents .
Q & A
Basic Questions
Q. What are the established synthetic routes for 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, copper-catalyzed "click" chemistry using precursors like 3-nitroso-5-methyl-1-(4-nitrophenyl)-1H-pyrazole in THF/water mixtures with sodium ascorbate and copper sulfate at 50°C for 16 hours yields hybrid structures . Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives is another route, followed by hydrolysis to obtain carboxylic acid derivatives . Purification typically involves column chromatography and recrystallization.
Q. How is the structural identity of this compound confirmed post-synthesis?
- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for structural confirmation, as demonstrated in studies of analogous pyrazole derivatives . Complementary techniques include /-NMR for functional group analysis, IR spectroscopy for identifying nitro (1520 cm) and trifluoromethyl (1120 cm) groups, and high-resolution mass spectrometry (HRMS) for molecular weight validation .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Due to the nitro group (potential explosive hazard) and trifluoromethyl moiety (thermal stability concerns), store the compound sealed in dry conditions at 2–8°C. Use explosion-proof refrigerators and avoid grinding without solvent. Safety data sheets for related pyrazoles recommend PPE (gloves, goggles) and fume hoods during synthesis .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective trifluoromethyl group introduction?
- Methodological Answer : Trifluoromethylation often requires careful control of electrophilic agents (e.g., CFX reagents) and catalysts. Computational reaction path searches using quantum chemical calculations (e.g., DFT) can predict optimal temperatures, solvents, and catalyst systems. For example, ICReDD’s workflow combines computational screening with experimental validation to reduce trial-and-error approaches .
Q. What strategies enable functionalization of the nitro group in this compound?
- Methodological Answer : The nitro group can be reduced to an amine using hydrogen gas/Pd-C or sodium borohydride, enabling further derivatization (e.g., amidation). Substitution reactions require activating the nitro group via nitration or leveraging its electron-withdrawing nature in nucleophilic aromatic substitution. Studies on similar compounds show successful substitution with thiols or halides under basic conditions .
Q. How can computational methods aid in designing bioactive derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to target proteins like carbonic anhydrase or cyclooxygenase, as seen in studies of trifluoromethylpyrazole analogs . QSAR models using descriptors like logP and Hammett constants help prioritize derivatives for synthesis. Hybrid DFT/MD simulations assess stability and interaction dynamics .
Q. How to resolve contradictions in spectroscopic data during characterization?
- Methodological Answer : Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, pyrazole ring protons may show splitting due to dynamic exchange. Use deuterated solvents and variable-temperature NMR to identify tautomeric forms. Cross-validate with X-ray crystallography when possible .
Q. What experimental designs address low yields in multi-step syntheses?
- Methodological Answer : Design of Experiments (DoE) can systematically vary parameters (temperature, stoichiometry, catalyst loading). For instance, a Taguchi array might optimize a Suzuki coupling step. Process intensification methods (e.g., flow chemistry) improve heat/mass transfer in exothermic reactions, as applied in pyrazole syntheses .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
